molecular formula C15H16N2S B12568429 Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine CAS No. 200337-27-5

Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine

Cat. No.: B12568429
CAS No.: 200337-27-5
M. Wt: 256.4 g/mol
InChI Key: WKFNUOKSXONBIU-UHFFFAOYSA-N
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Description

Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine is a chemical compound characterized by the presence of a naphthalene ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine typically involves the reaction of naphthalene derivatives with thiazepane derivatives under specific conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiazepane derivatives.

    Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic aromatic substitution can introduce various functional groups such as nitro, halogen, or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens (chlorine, bromine), nitro compounds, alkyl halides.

Major Products Formed

The major products formed from these reactions include naphthalene-1,2-dione derivatives, reduced thiazepane derivatives, and various substituted naphthalene derivatives.

Scientific Research Applications

Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine include:

Uniqueness

This compound is unique due to its combination of a naphthalene ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

200337-27-5

Molecular Formula

C15H16N2S

Molecular Weight

256.4 g/mol

IUPAC Name

N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-thiazepin-2-amine

InChI

InChI=1S/C15H16N2S/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-16-10-3-4-11-18-15/h1-2,5-9H,3-4,10-11H2,(H,16,17)

InChI Key

WKFNUOKSXONBIU-UHFFFAOYSA-N

Canonical SMILES

C1CCSC(=NC1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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